molecular formula C7H8O3 B1584697 4-Methoxy-6-methyl-2H-pyran-2-one CAS No. 672-89-9

4-Methoxy-6-methyl-2H-pyran-2-one

Cat. No. B1584697
CAS RN: 672-89-9
M. Wt: 140.14 g/mol
InChI Key: MTZAUZNQAMNFME-UHFFFAOYSA-N
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Patent
US07879846B2

Procedure details

A mixture of compound K (41.4 g, 295 mmol) and dimethyl but-2-ynedioate (47.2 mL, 384 mmol) was stirred at 180° C. for 1 hour, then at 210° C. for 30 minutes. The mixture was cooled to room temperature and purified by silica gel chromatography (ethyl acetate:hexane=20:1-4:1) to give compound L (53.4 g, 76%) as a pale-yellow oil. 1H NMR (CDCl3, 400 MHz): δ 2.34 (3H, s), 3.84 (3H, s), 3.88 (3H, s), 3.90 (3H, s), 6.91 (1H, d, J=2.4 Hz), 7.29 (1H, d, J=2.4 Hz). EIMS (+): 238 [M]+
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
47.2 mL
Type
reactant
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])OC(=O)[CH:4]=1.[C:11]([O:19][CH3:20])(=[O:18])[C:12]#[C:13][C:14]([O:16][CH3:17])=[O:15]>>[CH3:1][O:2][C:3]1[CH:4]=[C:13]([C:14]([O:16][CH3:17])=[O:15])[C:12]([C:11]([O:19][CH3:20])=[O:18])=[C:7]([CH3:9])[CH:8]=1

Inputs

Step One
Name
Quantity
41.4 g
Type
reactant
Smiles
COC1=CC(OC(=C1)C)=O
Name
Quantity
47.2 mL
Type
reactant
Smiles
C(C#CC(=O)OC)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
was stirred at 180° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 210° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (ethyl acetate:hexane=20:1-4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC(=C(C(C(=O)OC)=C1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 53.4 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.